molecular formula C18H24FNO5 B11786470 4-(((tert-Butoxycarbonyl)amino)methyl)-6-fluoro-2,2-dimethylchroman-8-carboxylic acid

4-(((tert-Butoxycarbonyl)amino)methyl)-6-fluoro-2,2-dimethylchroman-8-carboxylic acid

Cat. No.: B11786470
M. Wt: 353.4 g/mol
InChI Key: OJWAVKTXBZPRAZ-UHFFFAOYSA-N
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Description

4-(((tert-Butoxycarbonyl)amino)methyl)-6-fluoro-2,2-dimethylchroman-8-carboxylic acid is a complex organic compound with a unique structure that includes a chroman ring, a fluorine atom, and a tert-butoxycarbonyl (Boc) protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((tert-Butoxycarbonyl)amino)methyl)-6-fluoro-2,2-dimethylchroman-8-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the chroman ring system, followed by the introduction of the fluorine atom and the Boc-protected amino group. The final step involves the carboxylation of the chroman ring to introduce the carboxylic acid functionality.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(((tert-Butoxycarbonyl)amino)methyl)-6-fluoro-2,2-dimethylchroman-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups within the molecule.

    Substitution: The fluorine atom and other substituents on the chroman ring can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected amines or alcohols.

Scientific Research Applications

4-(((tert-Butoxycarbonyl)amino)methyl)-6-fluoro-2,2-dimethylchroman-8-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(((tert-Butoxycarbonyl)amino)methyl)-6-fluoro-2,2-dimethylchroman-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under certain conditions, allowing the compound to interact with biological molecules. The fluorine atom and chroman ring contribute to the compound’s stability and reactivity, influencing its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(((tert-Butoxycarbonyl)amino)methyl)-6-fluoro-2,2-dimethylchroman-8-carboxylic acid stands out due to the presence of the fluorine atom and the chroman ring. These structural features enhance its stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H24FNO5

Molecular Weight

353.4 g/mol

IUPAC Name

6-fluoro-2,2-dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3,4-dihydrochromene-8-carboxylic acid

InChI

InChI=1S/C18H24FNO5/c1-17(2,3)25-16(23)20-9-10-8-18(4,5)24-14-12(10)6-11(19)7-13(14)15(21)22/h6-7,10H,8-9H2,1-5H3,(H,20,23)(H,21,22)

InChI Key

OJWAVKTXBZPRAZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=C(O1)C(=CC(=C2)F)C(=O)O)CNC(=O)OC(C)(C)C)C

Origin of Product

United States

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